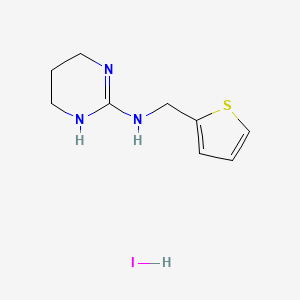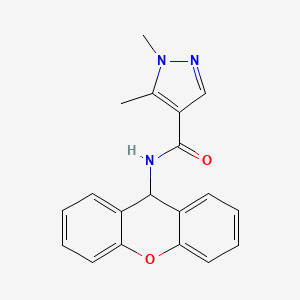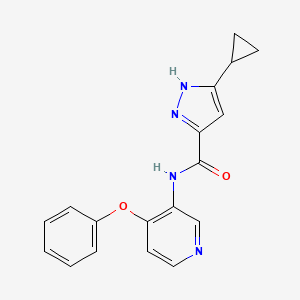
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide, also known as THP-TM, is a chemical compound with potential therapeutic applications. It is a member of the tetrahydropyrimidine family of compounds, which have been studied extensively for their biological activities. THP-TM has been synthesized and studied for its potential as a therapeutic agent, particularly for its ability to interact with certain receptors in the body.
作用機序
The mechanism of action of N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide is not fully understood, but it is believed to involve interactions with certain receptors in the body. This compound has been shown to have activity at the dopamine D3 receptor, where it acts as a partial agonist. It has also been shown to have activity at the sigma-1 receptor, where it acts as an agonist. The exact mechanism of action of this compound at these receptors is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to have activity at the dopamine D3 receptor, which is involved in several neurological disorders, including addiction and schizophrenia. This compound has also been shown to have activity at the sigma-1 receptor, which is involved in pain and neuroprotection. The exact biochemical and physiological effects of this compound are still under investigation.
実験室実験の利点と制限
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and has been produced in high yields. It has also been shown to have activity at several receptors in the body, making it a potentially useful tool for studying these receptors. However, this compound has several limitations for lab experiments. Its exact mechanism of action is still under investigation, and its potential therapeutic applications are still being explored.
将来の方向性
There are several potential future directions for research on N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide. One direction is to further investigate its mechanism of action at the dopamine D3 and sigma-1 receptors. This could lead to a better understanding of the neurological disorders that these receptors are involved in, and could lead to the development of new therapeutic agents. Another direction is to investigate the potential therapeutic applications of this compound, particularly for neurological disorders. This could involve preclinical and clinical trials to determine its safety and efficacy in humans. Overall, this compound is a promising compound with potential applications in several areas of research.
合成法
The synthesis of N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide involves several steps, including the reaction of 2-thiophenemethanol with 1,3-dibromopropane, followed by the reaction with guanidine. The resulting compound is then reacted with hydroiodic acid to produce the hydroiodide salt of this compound. The synthesis of this compound has been optimized to produce high yields of the compound, and has been reported in several scientific publications.
科学的研究の応用
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide has been studied for its potential as a therapeutic agent, particularly for its ability to interact with certain receptors in the body. It has been shown to have activity at the dopamine D3 receptor, which is involved in several neurological disorders, including addiction and schizophrenia. This compound has also been shown to have activity at the sigma-1 receptor, which is involved in pain and neuroprotection.
特性
IUPAC Name |
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S.HI/c1-3-8(13-6-1)7-12-9-10-4-2-5-11-9;/h1,3,6H,2,4-5,7H2,(H2,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFSWHZQYPMFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)NCC2=CC=CS2.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone](/img/structure/B7573425.png)
![1,6-dimethyl-4-(3-pyrazol-1-ylpiperidine-1-carbonyl)-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B7573432.png)
![1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine](/img/structure/B7573435.png)

![N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine](/img/structure/B7573446.png)

![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-methylpyrazol-1-yl)propan-2-amine](/img/structure/B7573453.png)
![2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile](/img/structure/B7573460.png)
![1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ylamino)propan-1-one](/img/structure/B7573471.png)
![2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7573484.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone](/img/structure/B7573488.png)
![N-[(2,6-difluorophenyl)methyl]-N-ethyl-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7573499.png)
![4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7573511.png)
![N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7573533.png)